molecular formula C6H7BrN2O B2970170 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1188046-77-6

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2970170
CAS No.: 1188046-77-6
M. Wt: 203.039
InChI Key: HFAXDVYLKWBEHA-UHFFFAOYSA-N
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Description

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol It is a pyrazole derivative, characterized by a bromine atom at the 5-position, two methyl groups at the 1- and 3-positions, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position . The reaction conditions often include a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-bromo-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group can participate in various interactions, including hydrogen bonding and covalent bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAXDVYLKWBEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188046-77-6
Record name 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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